molecular formula C23H19FN4O5 B2560642 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one CAS No. 1110984-60-5

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

货号: B2560642
CAS 编号: 1110984-60-5
分子量: 450.426
InChI 键: ODIJGGGZVRJJMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a synthetic heterocyclic compound intended for research applications. This complex molecule features a 1,2,4-oxadiazole ring linked to a benzo[1,3]dioxole moiety and a quinolin-4-one core substituted with fluorine and morpholino groups. The 1,3-benzodioxole scaffold is found in compounds with noted biological activity, such as the antiepileptic drug stiripentol . The integration of the morpholino group and the fluorinated quinoline structure suggests potential as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors . Researchers can utilize this chemical in hit-to-lead optimization campaigns, enzyme inhibition studies, and investigations into structure-activity relationships (SAR) for various therapeutic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5/c1-27-11-15(23-25-22(26-33-23)13-2-3-19-20(8-13)32-12-31-19)21(29)14-9-16(24)18(10-17(14)27)28-4-6-30-7-5-28/h2-3,8-11H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJGGGZVRJJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of the compound involves multi-step organic reactions, typically starting with the preparation of the benzo[d][1,3]dioxole moiety followed by the formation of the oxadiazole and quinoline structures. The detailed synthetic pathway often includes:

  • Formation of Benzo[d][1,3]dioxole : This is achieved through electrophilic aromatic substitution reactions.
  • Synthesis of 1,2,4-Oxadiazoles : These compounds are synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.
  • Quinoline Derivatives : The final step generally involves cyclization reactions to form the quinoline structure.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit significant anticancer properties. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated a notable IC50 value, indicating potent cytotoxic activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-74.363

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit various pathogenic bacteria:

  • Inhibition Against Pathogenic Bacteria : The compound was found to have significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Quinoline derivatives are known to intercalate into DNA, disrupting replication processes.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size without significant toxicity to normal tissues.
  • Combination Therapy : When used in conjunction with other anticancer agents, enhanced therapeutic effects were observed, suggesting potential for combination therapies in clinical settings .

科学研究应用

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline and oxadiazole possess significant antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial and fungal strains.

Case Study: Antibacterial and Antifungal Screening

A study demonstrated that similar compounds exhibited potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Compounds containing quinoline and oxadiazole moieties have been investigated for their anticancer properties. The structural features of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one may contribute to its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, derivatives containing oxadiazole rings have demonstrated cytotoxic effects on human cancer cells, indicating their potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These computational methods help predict binding affinities and the orientation of the compound within target proteins.

Case Study: Molecular Interaction Analysis

Research involving molecular docking simulations has illustrated that compounds with similar structures bind effectively to targets involved in bacterial resistance mechanisms . This computational approach supports the hypothesis that this compound may exhibit enhanced efficacy against resistant strains.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the benzo[d][1,3]dioxole moiety.
  • Fluorination at the appropriate position on the quinoline scaffold.
  • Final modifications to incorporate the morpholino group.

Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Summary of Applications

ApplicationDescription
AntimicrobialEffective against bacteria like Mycobacterium smegmatis and fungi .
AnticancerPotential to inhibit cancer cell proliferation based on structural analogs .
Molecular DockingPredicts interactions with biological targets to enhance drug design .
Synthesis & CharacterizationMulti-step synthesis with rigorous characterization techniques .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

A. Oxazoloquinolinone Derivatives describes 2-(aminomethyl)-5-cyclopropyl-7-(1H-indazol-5-yl)-6-methyloxazolo[4,5-c]quinolin-4(5H)-one, a tricyclic topoisomerase inhibitor. Key comparisons:

Feature Target Compound Oxazoloquinolinone ()
Core structure Quinolin-4(1H)-one Oxazolo[4,5-c]quinolin-4(5H)-one
Substitution at C7 Morpholino Indazol-5-yl
Halogenation Fluorine (C6) Bromine (intermediate in synthesis)
Pharmacological target Hypothesized topoisomerase Confirmed topoisomerase inhibition

The morpholino group in the target compound may confer better aqueous solubility compared to the indazole moiety in , which could enhance oral bioavailability .

B. Oxadiazole-Containing Heterocycles
highlights 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , which shares the oxadiazole motif. Comparisons:

Feature Target Compound Oxadiazole-Triazolo Compound ()
Oxadiazole substituent Benzo[d][1,3]dioxol 3,4-Dimethoxyphenyl
Molecular weight Estimated ~450–500 g/mol 463.43 g/mol
H-bond acceptors Likely >10 10
Bioactivity Unreported Unknown (supplier data only)

The benzo[d][1,3]dioxol group in the target compound may offer superior metabolic stability compared to the dimethoxyphenyl group in due to reduced oxidative demethylation risk .

C. Triazino-Indol Derivatives describes 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one, a polyheterocyclic compound. Comparisons:

Feature Target Compound Triazino-Indol ()
Aromatic systems Quinoline + oxadiazole Triazino-indol + pyrazole + indole
Halogenation Fluorine Bromine (4-bromophenyl)
Solubility modifiers Morpholino None reported

The fluorine atom in the target compound may reduce toxicity compared to bromine in , as fluorinated drugs often exhibit safer profiles .

Pharmacokinetic and Physicochemical Properties

  • This contrasts with ’s compound (463 g/mol), which is closer to ideal ranges .
  • H-Bond Acceptors: The morpholino and oxadiazole groups likely contribute to >10 H-bond acceptors, similar to ’s compound. High H-bond acceptors may limit blood-brain barrier penetration but improve solubility .
  • LogP : The benzo[d][1,3]dioxol group (LogP ~2.5) may increase lipophilicity compared to dimethoxyphenyl (LogP ~2.0), favoring cellular uptake but risking off-target binding .

常见问题

Q. What are the key synthetic strategies for constructing the quinolin-4(1H)-one core in this compound?

The quinolin-4(1H)-one core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anthranilic acid derivatives with β-ketoesters or β-diketones under acidic conditions. Palladium-catalyzed reductive cyclization of nitroarenes, as demonstrated in Pd-mediated reactions using formic acid derivatives as CO surrogates, can also yield the quinoline scaffold efficiently . For fluorinated derivatives like the 6-fluoro substituent here, electrophilic fluorination or halogen exchange (e.g., using KF in polar aprotic solvents) is employed post-cyclization .

Q. How is the 1,2,4-oxadiazole ring introduced into the structure?

The 1,2,4-oxadiazole ring is formed via cyclization of acylhydrazides. For example, coupling a benzo[d][1,3]dioxol-5-yl-substituted amidoxime with a carboxylic acid derivative (e.g., activated ester or acid chloride) under thermal or microwave-assisted conditions generates the oxadiazole ring. Oxidative cyclization using iodobenzene diacetate in dichloromethane has been reported for analogous structures, achieving >80% yields .

Q. What methods are used to introduce the morpholino substituent at the 7-position?

The morpholino group is typically introduced via nucleophilic aromatic substitution (SNAr). The quinoline ring is activated at the 7-position by electron-withdrawing groups (e.g., nitro or fluoro). Reaction with morpholine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) facilitates substitution. Microwave irradiation can reduce reaction times from hours to minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during oxadiazole formation?

Competing side reactions, such as over-oxidation or dimerization, are addressed by:

  • Temperature control : Lower temperatures (0–25°C) favor cyclization over decomposition.
  • Catalyst selection : Use of Cu(I) or Ru-based catalysts suppresses byproduct formation in heterocyclic synthesis .
  • Solvent effects : Non-polar solvents (e.g., toluene) reduce polarity-driven side reactions, while microwave-assisted synthesis enhances regioselectivity .
    Contradictory yield data across studies often stem from differences in solvent purity or catalyst loading, necessitating rigorous reproducibility checks .

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in biological activity (e.g., variable IC50 values in kinase assays) are analyzed via:

  • Molecular docking : Assessing binding modes of the compound’s oxadiazole and quinoline moieties to target proteins (e.g., using AutoDock Vina) .
  • DFT calculations : Evaluating electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
    For example, morpholino group orientation significantly affects hydrogen bonding with active sites, which may explain activity variations .

Q. What experimental and computational approaches validate the compound’s acid-base properties?

  • Potentiometric titration : Non-aqueous titrations with tetrabutylammonium hydroxide in isopropyl alcohol or acetone determine pKa values of ionizable groups (e.g., the quinoline nitrogen). Half-neutralization potentials (HNPs) are derived from mV-mL titration curves .
  • DFT-based predictions : Solvent-accessible surface area (SASA) calculations correlate with experimental pKa to refine computational models .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions.
  • Analytical monitoring : Use HPLC-PDA to track degradation products and LC-MS to identify structural modifications (e.g., demethylation or oxadiazole ring cleavage) .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • Single-crystal XRD : Resolve bond lengths and angles, particularly for the oxadiazole and morpholino groups. For fluorinated quinolines, synchrotron radiation improves resolution of C-F bond geometry .
  • Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures to assess polymorphism .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. non-polar solvents

  • Contradiction : Some studies report high solubility in DMSO, while others note limited solubility.
  • Resolution : Solubility is pH-dependent due to the compound’s ionizable quinoline nitrogen. Perform pH-solubility profiling (e.g., shake-flask method) across pH 1–10. Use Hansen solubility parameters to rationalize solvent compatibility .

Q. Discrepancies in fluorescence quantum yield measurements

  • Contradiction : Fluorescence yields vary between 0.2 and 0.4 in similar solvents.
  • Resolution : Check for aggregation-induced quenching (AIQ) via concentration-dependent studies. Time-resolved fluorescence spectroscopy distinguishes monomeric vs. aggregated states .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。